3-Quinolinemethanol, alpha-(trifluoromethyl)-
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Overview
Description
Alpha-(trifluoromethyl)quinoline-3-methanol is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(trifluoromethyl)quinoline-3-methanol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method involves the iodocyclization of trifluoromethyl propargyl imines with iodine (I2) and iodine monochloride (ICl) under mild reaction conditions .
Industrial Production Methods: Industrial production methods for this compound often utilize nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds . These methods are designed to achieve high yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Alpha-(trifluoromethyl)quinoline-3-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include copper iodide (CuI), potassium fluoride (KF), and dimethylformamide (DMF) as a solvent . The reactions are typically carried out under reflux conditions to ensure complete conversion.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the trifluoromethylation of 6-methylquinoline using an iridium-catalyzed reaction results in highly selective trifluoromethylated products .
Scientific Research Applications
Alpha-(trifluoromethyl)quinoline-3-methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds . In biology and medicine, it exhibits antibacterial, antineoplastic, and antiviral activities . The compound is also used in the development of new drugs and as a component in liquid crystals for industrial applications .
Mechanism of Action
The mechanism of action of alpha-(trifluoromethyl)quinoline-3-methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and disrupt biological processes . This makes it effective in treating diseases caused by bacteria, viruses, and cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other fluorinated quinolines such as 2-trifluoromethyl-3-iodoquinoline and 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline .
Uniqueness: What sets alpha-(trifluoromethyl)quinoline-3-methanol apart from these similar compounds is its unique combination of a trifluoromethyl group and a quinoline ring. This combination enhances its biological activity and provides unique properties that make it valuable in various applications .
Properties
Molecular Formula |
C11H8F3NO |
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Molecular Weight |
227.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-5-7-3-1-2-4-9(7)15-6-8/h1-6,10,16H |
InChI Key |
JOIVPPLBXREBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C(F)(F)F)O |
Origin of Product |
United States |
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